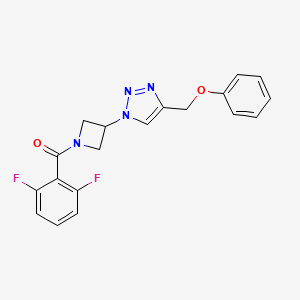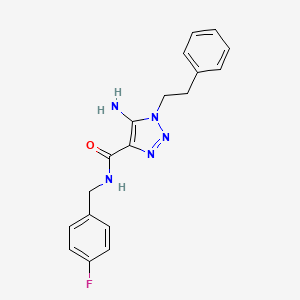![molecular formula C17H17N5O2 B2564592 (吡啶-2-基)甲基 N-{[5-(1-甲基-1H-吡唑-5-基)吡啶-3-基]甲基}氨基甲酸酯 CAS No. 2034463-37-9](/img/structure/B2564592.png)
(吡啶-2-基)甲基 N-{[5-(1-甲基-1H-吡唑-5-基)吡啶-3-基]甲基}氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}carbamate is a complex organic compound that features a pyridine ring, a pyrazole ring, and a carbamate group
科学研究应用
Chemistry
In chemistry, (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be used to study enzyme interactions and receptor binding due to its structural features.
Medicine
In medicinal chemistry, (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}carbamate is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}carbamate typically involves multi-step organic reactions. One common method involves the reaction of pyridine derivatives with pyrazole derivatives under controlled conditions. The carbamate group is introduced through a reaction with an appropriate isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反应分析
Types of Reactions
(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols.
作用机制
The mechanism of action of (pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological responses.
相似化合物的比较
Similar Compounds
Pyridin-2-yl derivatives: Compounds with similar pyridine structures.
Pyrazole derivatives: Compounds containing the pyrazole ring.
Carbamates: Compounds with the carbamate functional group.
Uniqueness
(pyridin-2-yl)methyl N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}carbamate is unique due to its combination of pyridine, pyrazole, and carbamate groups. This structural combination imparts specific chemical and biological properties that are not found in simpler compounds.
属性
IUPAC Name |
pyridin-2-ylmethyl N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22-16(5-7-21-22)14-8-13(9-18-11-14)10-20-17(23)24-12-15-4-2-3-6-19-15/h2-9,11H,10,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHMDSFRBDWVSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)OCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(4-Methoxyphenyl)methyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2564513.png)

![4-(trifluoromethyl)-N2,N6-bis[3-(trifluoromethyl)phenyl]pyridine-2,6-dicarboxamide](/img/structure/B2564517.png)





![1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B2564525.png)

![2-[5-(2-Fluorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B2564530.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2564531.png)
